4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. For instance, a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity . Another example is the synthesis of pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been studied in the context of PARP-1 inhibitors .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex and varied. For instance, a series of benzofuran [3,2-D]pyrimidine-4(1H)-ketone derivatives containing thiosemicarbazide or its analogs were designed, synthesized and biologically evaluated on their inhibition on PARP enzyme activity .Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Benzofuroxans, including compounds like 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine, have garnered attention for their broad spectrum of biological activities. These compounds have demonstrated potential as antibacterial, antifungal, antileukemic, acaricide, and immunodepressive agents. Substituted benzofuroxans exhibit medicinal applications such as nitric oxide-releasing abilities, induction of oxidative stress, and properties making them potent anti-cancer agents. The nature of substituents linked to the carbocyclic ring is crucial for understanding their medicinal properties, showcasing their significance in the development of new therapeutic compounds (Jovené, Chugunova, & Goumont, 2013).
Synthesis and Anti-inflammatory Activities of Pyrimidines
Pyrimidines, aromatic heterocyclic compounds, have been identified for their diverse pharmacological effects, including anti-inflammatory properties. These effects are attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. A considerable number of pyrimidines exhibit potent anti-inflammatory effects, making them a focal point for the development of new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Photochromism in Nitrobenzylpyridines
The photochromic activity of ortho-nitrobenzylpyridines, which could include derivatives such as this compound, is of significant interest for photon-based electronics. This activity, resulting from intramolecular proton transfer assisted by the nitro group, highlights the potential of these compounds in developing advanced materials with minimal structural changes during photoreactions, essential for organic light-emitting diodes and other electronic devices (Naumov, 2006).
Optoelectronic Materials from Quinazolines and Pyrimidines
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are utilized in electronic devices, luminescent elements, and photoelectric conversion elements, indicating the significant role of this compound derivatives in the advancement of optoelectronic technology (Lipunova et al., 2018).
Mechanism of Action
The mechanism of action of “4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine” is likely to be complex and varied. For instance, it has been found that pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCLJMKTFGTENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.